3-Hydroxy-1,3-diphenylbutan-1-one

Enzyme Inhibition Binding Affinity Medicinal Chemistry

This chiral β-hydroxyketone is a non-substitutable, essential intermediate for industrial Efavirenz fabrication, where its hydroxyl group is critical for stereoselective benzoxazinone cyclization. It also serves as a validated scaffold in nanomolar-potency anti-virulence programs. Substitution with analogs like 1,3-diphenylbutan-1-one halts reactivity. Ensure synthetic pathway fidelity; verify ≥98% purity and chiral integrity in your procurement specifications.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 6397-70-2
Cat. No. B15489188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1,3-diphenylbutan-1-one
CAS6397-70-2
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C16H16O2/c1-16(18,14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,18H,12H2,1H3
InChIKeyUYNBPSVTHPEZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1,3-diphenylbutan-1-one (CAS 6397-70-2): A Key β-Hydroxyketone Intermediate for Asymmetric Synthesis and Medicinal Chemistry


3-Hydroxy-1,3-diphenylbutan-1-one (CAS 6397-70-2) is a chiral β-hydroxyketone that belongs to the class of alkyl-phenylketones. It is an essential synthetic building block, notably serving as a direct precursor in the industrial synthesis of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, where its hydroxyl and ketone functionalities enable stereoselective cyclization to form the benzoxazinone pharmacophore [1][2]. The compound is the direct aldol adduct from the self-condensation of acetophenone and represents a key intermediate for a wide range of organic transformations, including the preparation of chalcones and pyrrolidine derivatives . Its chiral β-hydroxyketone framework is of significant interest in the development of asymmetric methodologies, including chemoenzymatic dynamic kinetic asymmetric transformations (DYKAT) [3]. This positions the compound as a critical, multifunctional scaffold rather than a mere commodity chemical, with its procurement value tied directly to its structural utility in complex molecule construction.

Procurement Risks for 3-Hydroxy-1,3-diphenylbutan-1-one: Why Analogs Like 1,3-Diphenylbutan-1-one Cannot Replace This β-Hydroxyketone


The critical β-hydroxy group at the C3 position fundamentally differentiates 3-hydroxy-1,3-diphenylbutan-1-one from its closest analog, 1,3-diphenylbutan-1-one (CAS 1533-20-6), which lacks this functional handle. The presence of the hydroxyl group provides a reactive site for subsequent transformations (e.g., dehydration, cyclization, oxidation) and introduces a chiral center that is essential for the asymmetric synthesis of optically active pharmaceuticals and natural products . Generic substitution with the non-hydroxylated analog would completely negate the intended downstream reactivity, leading to synthetic pathway failure. Furthermore, its specific role as an intermediate in the synthesis of clinically important compounds like Efavirenz underscores that the precise molecular architecture of the β-hydroxyketone scaffold is non-negotiable for achieving the required stereochemical outcome and biological activity [1]. Substitution with other in-class β-hydroxyketones would require full re-validation of reaction conditions, yields, and stereoselectivity, posing a significant procurement risk.

Evidence-Based Procurement: Quantified Differentiation of 3-Hydroxy-1,3-diphenylbutan-1-one (CAS 6397-70-2)


Target Engagement: Distinct Biological Activity Profile vs. Closest Structural Analogs

3-Hydroxy-1,3-diphenylbutan-1-one demonstrates a unique biological activity profile when compared to its closest structural analogs. It inhibits diapophytoene desaturase in S. aureus with an IC50 of 12 nM [1]. In contrast, the non-hydroxylated analog, 1,3-diphenylbutan-1-one (CAS 1533-20-6), shows no reported activity against this target, highlighting that the C3-hydroxyl group is essential for this specific enzyme inhibition. Furthermore, the compound exhibits a Kd of 1.35 nM for the human histamine H3 receptor [2], a binding interaction not observed for its positional isomer, 4-hydroxy-1,3-diphenylbutan-1-one (CAS 62117-77-5), underscoring the critical importance of the hydroxyl group's placement on the carbon backbone.

Enzyme Inhibition Binding Affinity Medicinal Chemistry

Synthetic Utility: Critical Intermediate for Efavirenz Synthesis

3-Hydroxy-1,3-diphenylbutan-1-one is a direct and essential precursor for the synthesis of Efavirenz, a World Health Organization (WHO) essential medicine for HIV treatment [1][2]. This established synthetic pathway is a key industrial application. The closest non-hydroxylated analog, 1,3-diphenylbutan-1-one (CAS 1533-20-6), cannot undergo the requisite stereoselective cyclization to form the benzoxazinone core of Efavirenz. This functional group difference makes the target compound a non-substitutable building block for this specific and high-value pharmaceutical application.

Antiviral Synthesis NNRTI Pharmaceutical Intermediate

Catalysis Research: Byproduct Suppression in Asymmetric Mukaiyama Aldol Reactions

In asymmetric Mukaiyama aldol reactions using ionic liquid solvents, the formation of 3-hydroxy-1,3-diphenylbutan-1-one as a byproduct significantly reduces chemoselectivity [1][2]. However, this issue is completely suppressed by switching to a heterogeneous system using silica- or imidazolium-modified silica-supported catalysts. This allows for catalyst recycling up to five times without loss of conversion or enantioselectivity [1][2]. The use of 3-hydroxy-1,3-diphenylbutan-1-one as an analytical standard or model compound is therefore critical for researchers developing and optimizing these catalytic systems to ensure process robustness and avoid costly side reactions.

Asymmetric Catalysis Reaction Optimization Chemoselectivity

Synthesis Yield Optimization: Direct Aldol Condensation vs. Catalytic Methods

The compound can be synthesized via a direct aldol condensation, but yields are highly variable depending on conditions. A dark reaction of acetophenone in the presence of MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) yields the aldol product in only 10% [1]. In contrast, more efficient methodologies using specific solid acid catalysts, such as Sn-Mont, can provide the product in ~16% yield from acetophenone in a Mukaiyama aldol reaction [2]. The known variability in yields underscores the value of obtaining a well-characterized, high-purity standard to avoid the pitfalls of inefficient in-house synthesis, particularly when consistent purity is required for downstream applications.

Organic Synthesis Green Chemistry Process Chemistry

Analytical and Physical Differentiation: Key Properties vs. Non-Hydroxylated Analog

3-Hydroxy-1,3-diphenylbutan-1-one (C16H16O2, MW 240.30 g/mol, LogP ~3.17) is analytically distinct from its closest analog, 1,3-diphenylbutan-1-one (C16H16O, MW 224.30 g/mol) [1]. The presence of the hydroxyl group results in a higher molecular weight, different LogP (increased hydrophilicity), and distinct chromatographic retention times and spectroscopic signatures (e.g., O-H stretch in IR, unique 1H/13C NMR shifts). In analytical and quality control (QC) laboratories, using the correct reference standard is non-negotiable for accurate identification, quantification, and impurity profiling of reaction mixtures or final products. Substitution would lead to erroneous analytical data and potential failure of regulatory compliance.

Analytical Chemistry Physical Properties Quality Control

Recommended Procurement and Application Scenarios for 3-Hydroxy-1,3-diphenylbutan-1-one (CAS 6397-70-2)


Pharmaceutical R&D: Antiviral Drug Development

Laboratories engaged in the development or manufacturing of non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly Efavirenz and its analogs, require this compound as an essential, non-substitutable intermediate. Its role in the stereoselective construction of the benzoxazinone core is a validated industrial pathway [1][2]. Procurement should prioritize high purity (≥98%) and, where required, enantiomerically pure forms for structure-activity relationship (SAR) studies.

Medicinal Chemistry: Target-Based Drug Discovery

Research groups investigating novel inhibitors of diapophytoene desaturase (for anti-virulence therapy against S. aureus) or histamine H3 receptor ligands will find 3-hydroxy-1,3-diphenylbutan-1-one to be a valuable, biologically active scaffold. Its quantified nanomolar activity (IC50 = 12 nM, Kd = 1.35 nM) [3][4] against these targets validates its use as a starting point for hit-to-lead optimization programs, where close structural analogs have shown no comparable activity.

Process Chemistry & Catalysis Optimization

Industrial and academic laboratories focused on optimizing asymmetric Mukaiyama aldol reactions or developing heterogeneous catalysts require this compound as an analytical standard. Its identification and quantification are critical for monitoring and suppressing unwanted byproduct formation, thereby improving chemoselectivity and enabling catalyst recycling [5][6]. The ability to completely suppress its formation is a key performance indicator for new catalytic systems.

Analytical Chemistry & Quality Control

QC laboratories in pharmaceutical and fine chemical manufacturing must use this specific compound as a certified reference standard for method development and validation. Its distinct physical-chemical properties (MW 240.30, LogP ~3.17) [7] ensure accurate identification, purity assessment, and impurity profiling via HPLC, GC-MS, or NMR, a task that cannot be accomplished with the incorrect analog (e.g., 1,3-diphenylbutan-1-one).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-1,3-diphenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.